molecular formula C21H16N4O3S B2867225 (E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide CAS No. 851267-20-4

(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

Cat. No. B2867225
CAS RN: 851267-20-4
M. Wt: 404.44
InChI Key: PSKBPMJZFXHYJP-XNTDXEJSSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a cyanovinyl group, and an amino group attached to a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group are both heterocyclic compounds, which could have interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amino group could make it a good nucleophile, while the cyanovinyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amino group could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Antitumor Activity

One area of research has involved the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structural similarities to the chemical , and their evaluation for antitumor activity. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized twenty-five new derivatives bearing different heterocyclic ring systems, testing their antitumor potential in vitro against various human tumor cell lines. Notably, compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such chemicals (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).

Antibacterial Activities

Another significant application includes the exploration of antibacterial properties. Juddhawala, Parekh, and Rawal (2011) synthesized a new series of derivatives and evaluated their in vitro antibacterial activity against various pathogens. The novel compounds showed promising antibacterial activity, underscoring the potential use of such acetamide derivatives in combating bacterial infections (Juddhawala, K. V., Parekh, N., & Rawal, B. M., 2011).

Anticonvulsant Evaluation

Research has also focused on the anticonvulsant evaluation of derivatives. Nath et al. (2021) designed, synthesized, and evaluated the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. These studies aimed to discover new therapeutic agents for managing seizure disorders, demonstrating some compounds' significant anticonvulsant activity (Nath, R., et al., 2021).

Src Kinase Inhibitory and Anticancer Activities

Further investigations have explored the Src kinase inhibitory and anticancer activities of related compounds. Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, demonstrating significant Src kinase inhibitory and anticancer activities. These findings contribute to understanding the molecular mechanisms underlying cancer progression and potential therapeutic targets (Fallah-Tafti, A., et al., 2011).

properties

IUPAC Name

N-[4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-13(26)24-17-5-3-16(4-6-17)23-10-15(9-22)21-25-18(11-29-21)14-2-7-19-20(8-14)28-12-27-19/h2-8,10-11,23H,12H2,1H3,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKBPMJZFXHYJP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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